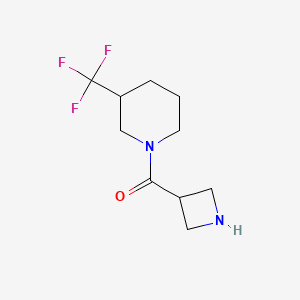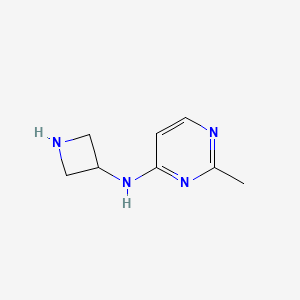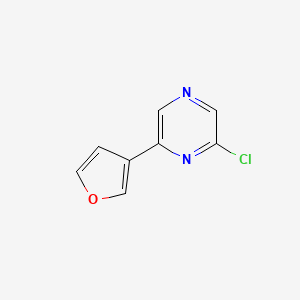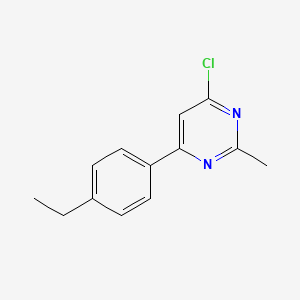![molecular formula C10H7ClFN3O B1488032 1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1478534-71-2](/img/structure/B1488032.png)
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-Chloro-6-fluorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (CFTC) is an organic compound with a molecular formula of C9H6ClFN3O. It is a heterocyclic compound containing both a triazole ring and a carbaldehyde group, and is used in a variety of laboratory and research applications. CFTC has been studied extensively for its ability to act as a synthetic intermediate in the production of medicinal agents and as a reagent in organic synthesis. In addition, CFTC has been investigated for its potential applications in biochemistry, physiology and pharmacology.
Scientific Research Applications
Crystal Structure Analysis : The crystal structure of related compounds, such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, has been reported, providing insights into their molecular configuration and intermolecular interactions. These structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Gonzaga et al., 2016).
Antimicrobial Properties : Some derivatives of 1,2,3-triazole carbaldehydes have been synthesized and characterized, demonstrating potential antimicrobial activities. This suggests possible applications in developing new antimicrobial agents (Bhat et al., 2016).
Molecular Rearrangements : Studies on the molecular rearrangements of similar triazole compounds have been conducted, contributing to the understanding of their chemical behavior under different conditions. This knowledge is vital for synthesizing and manipulating these compounds for specific applications (L'abbé et al., 1990).
Antibacterial and Antifungal Activities : The synthesis and characterization of triazole derivatives, including their antibacterial and antifungal activities, have been explored. Such studies are significant for pharmaceutical research and the development of new drugs (Swamy et al., 2019).
Tuberculosis Inhibitory Activity : Research has been conducted on N-substituted-phenyl-1,2,3-triazole derivatives, including their synthesis and inhibitory activity against Mycobacterium tuberculosis. This indicates their potential use in treating tuberculosis (Costa et al., 2006).
Fluorescence Probing and Sensing : A fluorescence probe containing a triazole moiety has been developed, demonstrating high selectivity and sensitivity toward specific biomolecules. This suggests applications in biological sensing and imaging (Chu et al., 2019).
Synthesis Methods for Herbicides : Research on new synthetic methods for herbicides, such as carfentrazone-ethyl, based on triazole derivatives, has been reported. This highlights the role of these compounds in agricultural applications (Fan et al., 2015).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVBCXBWKBFABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




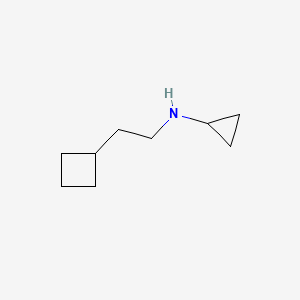

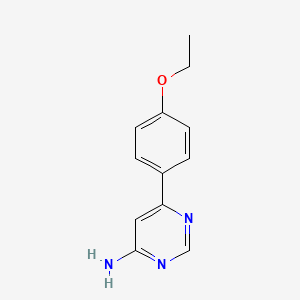
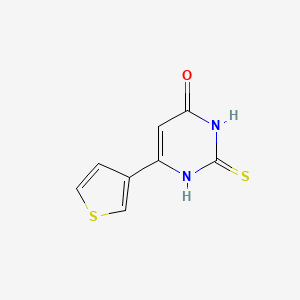
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
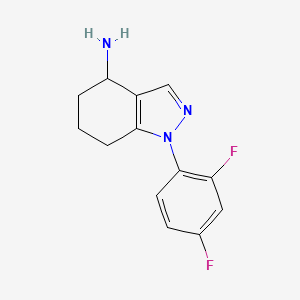
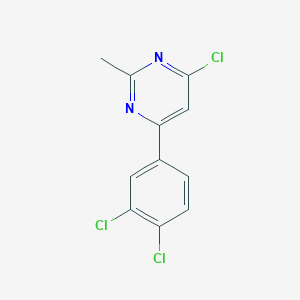
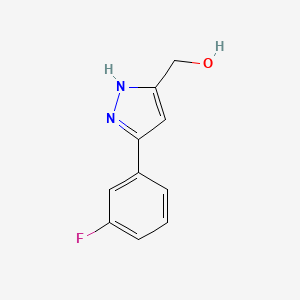
![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
